Nanoparticle Size Control: 87% Reduction in SLN Diameter Relative to Oleoylcholine (C18:1) Analog
In a direct head-to-head comparison using identical emulsification methodology, Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Stearoylcholine, SC) produced solid lipid nanoparticles (SLNs) with a particle size of 93 ± 0.1 nm, whereas the closely related mono-unsaturated analog Oleoylcholine (OC) yielded SLNs of 718 ± 0.1 nm under the same formulation conditions [1]. This represents an 87% reduction in nanoparticle diameter attributable solely to the substitution of a saturated C18:0 stearoyl chain for a mono-unsaturated C18:1 oleoyl chain. Zeta potential values were comparable between formulations (SC-SLNs: +38.3 mV; OC-SLNs: +39.9 mV), confirming that the size differential stems from chain packing rather than surface charge variation [1].
| Evidence Dimension | Solid Lipid Nanoparticle (SLN) Particle Size |
|---|---|
| Target Compound Data | 93 ± 0.1 nm |
| Comparator Or Baseline | Oleoylcholine (C18:1, mono-unsaturated analog): 718 ± 0.1 nm |
| Quantified Difference | 87% reduction in particle diameter (93 nm vs 718 nm) |
| Conditions | Emulsification method; identical formulation parameters for both surfactants; Zeta potential: SC-SLNs +38.3 mV, OC-SLNs +39.9 mV |
Why This Matters
Sub-100 nm particle size is a critical threshold for enhanced permeability and retention (EPR) effect-mediated tumor targeting and intracellular delivery; the 718 nm alternative would be unsuitable for intravenous administration or efficient cellular internalization.
- [1] Saadat M, Jafari S, Zakeri-Milani P, Shahbazi-Mojarrad J, Valizadeh H. Stearoylcholine and oleoylcholine: Synthesis, physico-chemical characterization, nanoparticle formation, and toxicity studies. J Drug Deliv Sci Technol. 2020;59:101872. doi:10.1016/j.jddst.2020.101872. View Source
